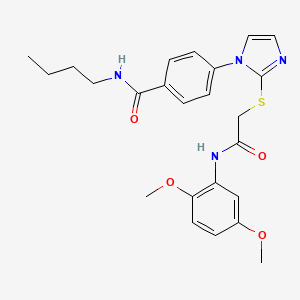

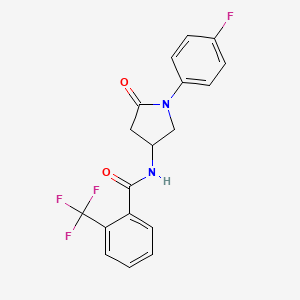

5-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound could involve several steps. One of the key components could be 4-Bromotetrahydropyran , which is a reactant for various chemical reactions including Nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a bromine atom, a thiophene ring, a sulfonamide group, and a tetrahydropyran ring with a phenylthio substituent.Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its complex structure. For instance, the bromine atom can be replaced in a substitution reaction, or the sulfonamide group can participate in acid-base reactions .Scientific Research Applications

Catalytic Applications

- A novel N-bromo sulfonamide reagent was synthesized and characterized. This compound was used as a highly efficient catalyst for the synthesis of certain heterocyclic compounds, demonstrating its utility in facilitating complex organic reactions (Khazaei et al., 2014).

Biological Activity

- Sulfonamide derivatives, including compounds similar to the one , have been synthesized and evaluated for biological activities. For instance, their potential as antimicrobial agents was investigated, highlighting the relevance of these compounds in medicinal chemistry (Azab et al., 2013).

Chemical Synthesis and Reactivity

- The alkylation of related compounds resulted in the formation of phenyl pyrazolyl sulfides, which were further modified into sulfones. This study demonstrates the chemical versatility and reactivity of sulfonamide derivatives (Vydzhak et al., 2017).

Applications in Synthesis of Heterocyclic Compounds

- Several studies have focused on the synthesis of new heterocycles based on sulfonamide derivatives. These compounds have shown potential in the creation of novel materials with possible applications in various fields (El‐Emary et al., 2002).

Analytical and Spectroscopic Studies

- Quantum mechanical calculations and spectroscopic investigations have been conducted on related sulfonamide derivatives. These studies provide insights into the molecular structure and properties of these compounds, which are crucial for their application in scientific research (Govindasamy & Gunasekaran, 2015).

Safety and Hazards

As with any chemical compound, handling “5-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide” should be done with appropriate safety measures. The compound 4-Bromotetrahydropyran, which could be a component of the synthesis, has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

5-bromo-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3S3/c17-14-6-7-15(22-14)24(19,20)18-12-16(8-10-21-11-9-16)23-13-4-2-1-3-5-13/h1-7,18H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWQIGZIFPAAIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Br)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2942451.png)

![N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2942463.png)

![Ethyl 3-(4-methylphenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2942464.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2942466.png)

![N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide](/img/structure/B2942467.png)

![3-[[Methyl(sulfamoyl)amino]methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B2942468.png)